1-(3-Acetamidophenyl)-5-mercaptotetrazole
1-(3-Acetamidophenyl)-5-mercaptotetrazole
Brand Name:
Vulcanchem
CAS No.:
14070-48-5
VCID:
VC20988189
InChI:
InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16)
SMILES:
CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
Molecular Formula:
C9H9N5OS
Molecular Weight:
235.27 g/mol
1-(3-Acetamidophenyl)-5-mercaptotetrazole
CAS No.: 14070-48-5
Cat. No.: VC20988189
Molecular Formula: C9H9N5OS
Molecular Weight: 235.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14070-48-5 |
|---|---|
| Molecular Formula | C9H9N5OS |
| Molecular Weight | 235.27 g/mol |
| IUPAC Name | N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16) |
| Standard InChI Key | SCWKACOBHZIKDI-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)NC1=CC(=CC=C1)N2C(=NN=N2)S |
| SMILES | CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator